molecular formula C30H40ClN3O5 B12029040 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate CAS No. 765273-22-1

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate

Cat. No.: B12029040
CAS No.: 765273-22-1
M. Wt: 558.1 g/mol
InChI Key: BMGUCEXGWMKLQV-QNKGDIEWSA-N
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Description

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dodecanoylamino group, an acetyl group, a carbohydrazonoyl group, an ethoxyphenyl group, and a chlorobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate typically involves multiple steps. One common method involves the acylation of an appropriate amine with dodecanoyl chloride, followed by the introduction of an acetyl group. The carbohydrazonoyl group is then added through a hydrazone formation reaction. Finally, the ethoxyphenyl and chlorobenzoate groups are introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dodecanoylamino group may facilitate membrane penetration, while the carbohydrazonoyl group can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group differentiates it from other similar compounds, potentially enhancing its solubility and reactivity .

Properties

CAS No.

765273-22-1

Molecular Formula

C30H40ClN3O5

Molecular Weight

558.1 g/mol

IUPAC Name

[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C30H40ClN3O5/c1-3-5-6-7-8-9-10-11-12-13-28(35)32-22-29(36)34-33-21-23-14-19-26(27(20-23)38-4-2)39-30(37)24-15-17-25(31)18-16-24/h14-21H,3-13,22H2,1-2H3,(H,32,35)(H,34,36)/b33-21+

InChI Key

BMGUCEXGWMKLQV-QNKGDIEWSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

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